(E)-N-Acetyl-N-desmethyl Doxepin

Stereoselective metabolism Geometric isomer analysis Chiral chromatography

Problem: Pharmacopeial methods for doxepin cannot resolve the acetylated (E)-isomer impurity from Z-isomers or non-acetylated related substances, risking ANDA rejection. Solution: This geometrically pure (E)-N-Acetyl-N-desmethyl Doxepin reference standard (CAS 250331-54-5) provides unambiguous chromatographic peak assignment and mass spectrometric selectivity. Key outcomes: • Enables HPLC/LC-MS/MS method validation per ICH Q2(R1) • Supports ANDA submissions with certified traceability to USP/EP • Distinct MS signature (m/z 307.4) for forensic confirmation of doxepin exposure.

Molecular Formula C20H21NO2
Molecular Weight 307.393
CAS No. 250331-54-5
Cat. No. B589641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-Acetyl-N-desmethyl Doxepin
CAS250331-54-5
SynonymsN-[(3E)-3-Dibenz[b,e]oxepin-11(6H)-ylidenepropyl]-N-methylacetamide; 
Molecular FormulaC20H21NO2
Molecular Weight307.393
Structural Identifiers
SMILESCC(=O)N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
InChIInChI=1S/C20H21NO2/c1-15(22)21(2)13-7-11-18-17-9-4-3-8-16(17)14-23-20-12-6-5-10-19(18)20/h3-6,8-12H,7,13-14H2,1-2H3/b18-11+
InChIKeyBFOHVOUMOVZBKO-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-N-Acetyl-N-desmethyl Doxepin Reference Standard


(E)-N-Acetyl-N-desmethyl Doxepin (CAS 250331-54-5) is a geometrically pure (E)-isomer of the acetylated N-desmethyl metabolite of the tricyclic antidepressant doxepin [1]. Doxepin itself is manufactured as an 85:15% mixture of trans-(E) and cis-(Z) stereoisomers, and its metabolism proceeds stereoselectively [2]. This compound is one of several phase-I biotransformation products identified in human and microbial model systems, arising from sequential N-demethylation and N-acetylation of the parent drug [3]. With a molecular formula of C₂₀H₂₁NO₂ and a molecular weight of 307.4 g/mol, it is supplied as a characterized reference standard intended for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDAs) for doxepin [4].

ANDA impurity profiling reference standard
Geometrically pure (E)-isomer for stereospecific method development
Supports traceable quantification per ICH guidelines

Why (E)-N-Acetyl-N-desmethyl Doxepin Cannot Be Replaced


The parent drug doxepin is an irrational mixture of E and Z geometric isomers, and its major circulating active metabolite N-desmethyldoxepin also exists as both E- and Z-forms, with the Z-isomer being pharmacologically more active [1]. In contrast, (E)-N-Acetyl-N-desmethyl Doxepin is a downstream, acetylated metabolite that has been identified exclusively as the (E)-isomer in both human and microbial metabolism studies [2]. This stereochemical distinction is critical because analytical methods designed for the parent drug or its primary N-desmethyl metabolite cannot reliably resolve, identify, or quantify this specific acetylated species. Furthermore, regulatory impurity profiling for doxepin ANDA submissions requires individual reference standards for each structurally characterized impurity, and no other compound—including N-desmethyldoxepin, doxepin N-oxide, or ring-hydroxylated metabolites—shares the exact N-acetyl-(E)-geometric configuration [3]. Substituting a mixture of isomers or a non-acetylated analog introduces ambiguity in chromatographic peak assignment, compromises mass spectrometric selectivity, and fails to meet the traceability requirements of pharmacopeial and ICH guidelines.

Isomer mixture ambiguity
Parent doxepin 85:15 E/Z mixture may co-elute or misassign the acetylated (E)-impurity in HPLC methods.
Acetyl group specificity
N-desmethyldoxepin lacks the +42 Da mass shift; LC-MS/MS SRM selectivity may be compromised.
Regulatory traceability
Unqualified metabolite mixtures may not meet ANDA impurity profiling traceability requirements.

Quantitative Evidence for (E)-N-Acetyl-N-desmethyl Doxepin


Stereochemical Purity vs. Doxepin Isomer Mixture

Commercially available doxepin is an 85:15% mixture of trans-(E) and cis-(Z) geometric isomers, but its metabolism is stereoselective: CYP2D6 exclusively hydroxylates the E-isomers, while the Z-isomers have limited metabolic pathways, leading to differential enrichment in vivo [1]. (E)-N-Acetyl-N-desmethyl Doxepin is supplied as a geometrically pure (E)-isomer, eliminating the confounding effect of the Z-isomer present in the parent drug and in N-desmethyldoxepin metabolite mixtures. This isomerically pure standard is essential for developing stereospecific analytical methods that can distinguish E- from Z-forms, which is a regulatory requirement for doxepin impurity profiling [2].

Stereochemical Purity
Class-level inference
Single (E)-isomer vs. 85:15 E/Z parent drug mixture
Supports method selectivity for (E)-acetyl impurity
USP monograph and manufacturer COA; experimental confirmation recommended
Stereoselective metabolism Geometric isomer analysis Chiral chromatography

Mass Spectrometric Differentiation vs. N-Desmethyldoxepin

(E)-N-Acetyl-N-desmethyl Doxepin possesses a molecular weight of 307.4 g/mol (C₂₀H₂₁NO₂), which is 42.1 Da greater than N-desmethyldoxepin (265.3 g/mol, C₁₈H₁₉NO) due to the addition of an acetyl group (-COCH₃) replacing a hydrogen [1]. This mass shift enables unambiguous selected reaction monitoring (SRM) transitions in LC-MS/MS workflows, distinct from transitions used for N-desmethyldoxepin or hydroxylated metabolites. In the original biotransformation study by Moody et al., this mass difference, combined with reversed-phase HPLC retention time shifts, was used to isolate and identify (E)-N-acetyl-N-desmethyldoxepin from among 16 metabolites [2].

Mass Shift
Cross-study comparable
+42.1 Da vs N-desmethyldoxepin (307.4 vs 265.3 g/mol)
Enables distinct SRM transitions from co-metabolites
Confirmed by EI-MS and PICI-MS (Moody et al. 1999)
LC-MS/MS quantification Metabolite identification Mass shift analysis

Acetylation Pathway vs. Primary Metabolites

Among the 16 metabolites identified in the Cunninghamella elegans model of mammalian doxepin metabolism, (E)-N-acetyl-N-desmethyldoxepin is one of only two acetylated species (along with (E)-N-acetyldidesmethyldoxepin), whereas the predominant metabolic routes are hydroxylation at positions 2, 3, 4, and 8 of the dibenzoxepin ring or N-demethylation to N-desmethyldoxepin [1]. This acetylation pathway is distinct from the primary oxidative pathways, meaning that its presence or absence serves as a specific marker for N-acetyltransferase activity in in vitro metabolism studies. Unlike N-desmethyldoxepin, which is pharmacologically active and present at high concentrations in plasma, (E)-N-acetyl-N-desmethyldoxepin is a minor, terminal metabolite, making its quantification particularly sensitive to changes in metabolic flux [2].

Acetylation Pathway
Class-level inference
Minor terminal metabolite; 1 of 16 metabolites from C. elegans model
Serves as probe for N-acetyltransferase activity
Relative abundance not quantified; pathway context from Moody et al.
Drug metabolism Phase-II biotransformation Metabolite profiling

Regulatory Reference Standard for ANDA Impurity Profiling

Unlike generic metabolites available only as mixtures or in non-certified forms, (E)-N-Acetyl-N-desmethyl Doxepin is produced under ISO-certified quality systems and supplied with full characterization data (NMR, MS, HPLC purity) compliant with ICH Q3A/Q3B impurity guidelines . It is specifically designated for use as a reference standard in analytical method development, method validation, and quality control for doxepin ANDA submissions [1]. Traceability against USP or EP pharmacopeial standards is available from suppliers, which is a requirement for regulatory filings. Related compounds such as N-desmethyldoxepin or doxepin N-oxide serve different impurity markers and cannot substitute for this acetylated impurity standard within a comprehensive impurity profiling protocol .

Regulatory Qualification
Direct head-to-head
Certified single-impurity standard vs. unqualified metabolites
Meets ANDA impurity profiling traceability
Per ICH Q3A/Q3B; each impurity requires distinct certified standard
Pharmaceutical quality control ANDA submission Impurity reference standard

Applications of (E)-N-Acetyl-N-desmethyl Doxepin


Stereospecific Impurity Profiling for ANDA

As a geometrically pure (E)-isomer reference standard, this compound is indispensable for developing and validating HPLC or LC-MS/MS methods that must resolve and quantify the acetylated (E)-impurity separately from the (Z)-isomer and from non-acetylated related substances [1]. Regulatory agencies require identification and control of all structurally characterized impurities above the qualification threshold; this standard provides the certified reference material necessary for system suitability testing, linearity assessment, and accuracy/recovery experiments in doxepin hydrochloride drug substance and drug product analyses [2].

In Vitro Acetylation Pathway Studies

Researchers investigating the N-acetyltransferase-mediated metabolism of tricyclic antidepressants require a pure standard of (E)-N-Acetyl-N-desmethyl Doxepin to serve as an authentic reference for LC-MS/MS peak identification and calibration [1]. Because this metabolite is a minor, terminal biotransformation product distinct from the major oxidative metabolites, its quantification can serve as a sensitive probe for alterations in acetylation capacity in hepatocyte or microsomal incubation systems, particularly when studying species differences, enzyme induction, or genetic polymorphisms in NAT enzymes [2].

Clinical and Forensic Toxicology Confirmation

In forensic toxicology laboratories, the detection of doxepin intake is typically confirmed by identification of the parent drug and its major N-desmethyl metabolite. However, the presence of (E)-N-acetyl-N-desmethyl doxepin provides an additional, structurally specific marker for doxepin exposure that can help distinguish doxepin from other dibenzoxepin derivatives or from isomeric interferences [1]. Its distinct mass spectrometric signature (m/z 307.4 → characteristic product ions) offers a third analyte for confirmatory identification that strengthens the evidential value of analytical findings in medico-legal cases [2].

Microbial Biotransformation Models

The Cunninghamella elegans fungal model has been validated for predicting mammalian phase-I and phase-II metabolism of tricyclic antidepressants. (E)-N-Acetyl-N-desmethyl Doxepin was first identified in this system and subsequently confirmed in human studies [1]. Laboratories using microbial models to generate mammalian-relevant metabolites for toxicological evaluation can use this certified standard to benchmark their biotransformation yields, confirm metabolite identity, and calibrate semi-preparative HPLC isolation of the acetylated product from complex fermentation broths [2].

Application
Selection Property
Validation Focus
Stereospecific Impurity Profiling
Geometric isomer purity
HPLC/LC-MS method selectivity for (E)-acetyl impurity
In Vitro Acetylation Studies
Acetylated metabolite identity
Metabolic pathway specificity; N-acetyltransferase probe
Forensic Toxicology Confirmation
Unique mass spectrometric signature
Confirmatory analyte specificity via distinct SRM
Microbial Biotransformation Models
Metabolite benchmarking standard
Biotransformation yield calibration and identity confirmation
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